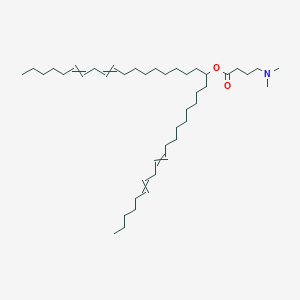
2-(2-Oxo-2,5-dihydro-1H-pyrrol-3-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Oxo-2,5-dihydro-1H-pyrrol-3-YL)acetic acid, also known as N-maleoylglycine, is an organic compound with the molecular formula C6H5NO4. It is a solid, typically found in the form of white crystals. This compound is slightly soluble in water but can dissolve in organic solvents. It has a strong acidic nature and is used as an important intermediate in organic synthesis, chelating agents, stabilizers, and catalysts .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-(2-Oxo-2,5-dihydro-1H-pyrrol-3-YL)acetic acid can be achieved through the reaction of maleic anhydride with glycine. The reaction involves dissolving maleic anhydride in an organic solvent and reacting it with glycine at low temperatures to form the desired product . Another method involves the reaction of maleic chloride with acetic acid in the presence of an organic solvent and low temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization using solvents like ethyl acetate and petroleum ether .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Oxo-2,5-dihydro-1H-pyrrol-3-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include triethylamine, dichloromethane, and hydrochloric acid. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used in further chemical synthesis and applications .
Aplicaciones Científicas De Investigación
2-(2-Oxo-2,5-dihydro-1H-pyrrol-3-YL)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is used in the study of biochemical pathways and enzyme reactions.
Industry: The compound is used in the production of chelating agents, stabilizers, and catalysts.
Mecanismo De Acción
The mechanism of action of 2-(2-Oxo-2,5-dihydro-1H-pyrrol-3-YL)acetic acid involves its interaction with thiol groups to form covalent bonds. This enables the connection of biomolecules with thiol groups, making it useful in biochemical and pharmaceutical applications. The compound can also react with primary amine groups in the presence of activators to form stable amide bonds .
Comparación Con Compuestos Similares
Similar Compounds
2-Maleimidoacetic acid: Similar in structure and reactivity, used in similar applications.
Indole-3-acetic acid: A plant hormone with different biological activities but similar structural features.
(2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid: Similar in structure but used in different applications
Uniqueness
2-(2-Oxo-2,5-dihydro-1H-pyrrol-3-YL)acetic acid is unique due to its strong acidic nature and its ability to form covalent bonds with thiol groups, making it highly valuable in biochemical and pharmaceutical research .
Propiedades
Fórmula molecular |
C6H7NO3 |
|---|---|
Peso molecular |
141.12 g/mol |
Nombre IUPAC |
2-(5-oxo-1,2-dihydropyrrol-4-yl)acetic acid |
InChI |
InChI=1S/C6H7NO3/c8-5(9)3-4-1-2-7-6(4)10/h1H,2-3H2,(H,7,10)(H,8,9) |
Clave InChI |
VDDKUUFVJKAIDV-UHFFFAOYSA-N |
SMILES canónico |
C1C=C(C(=O)N1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3,4,5,19-Tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl) 2-methylbut-2-enoate](/img/structure/B12433478.png)



![2-amino-7,7-dimethyl-5-[2-(pyridin-2-yl)ethenyl]-6H-1-benzothiophene-3-carbonitrile](/img/structure/B12433496.png)








